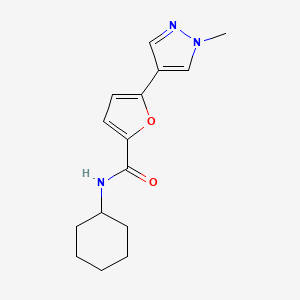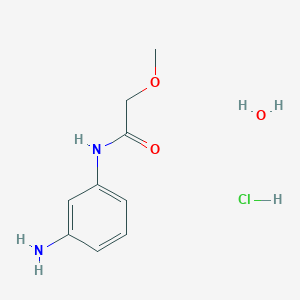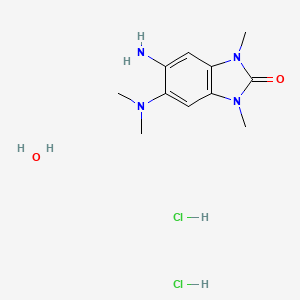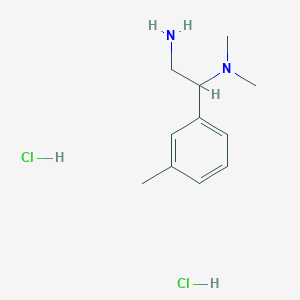
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Descripción general
Descripción
N-Methyl-1,2-phenylenediamine is an ortho-diamine . It’s used in various studies such as the one-pot synthesis of 1-methyl-2 (hetero)arylbenzimidazoles, preparation of 1-methyl-1 H -benzimidazole-2 (3 H )-thione, total synthesis of the angiotensin II receptor antagonist, telmisartan, and preparation of benzimidazoles from ketene dithioacetals .
Molecular Structure Analysis
The molecular structure of N-Methyl-1,2-phenylenediamine is represented by the SMILES string CNc1ccccc1N . The InChI key is RPKCLSMBVQLWIN-UHFFFAOYSA-N .Chemical Reactions Analysis
In situ generated diazonium cations of N-Methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode .Physical and Chemical Properties Analysis
N-Methyl-1,2-phenylenediamine is a liquid at room temperature. It has a refractive index of 1.612 (lit.), a boiling point of 123-124 °C/10 mmHg (lit.), a melting point of 22 °C (lit.), and a density of 1.075 g/mL at 25 °C (lit.) .Safety and Hazards
N-Methyl-1,2-phenylenediamine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is primarily used in the synthesis of intermediates for cefotiam , a cephalosporin antibiotic.
Mode of Action
As an intermediate in the synthesis of Cefotiam , it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of cefotiam , it may indirectly affect the pathways related to bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of Cefotiam , its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.
Análisis Bioquímico
Biochemical Properties
Similar compounds with secondary amine functional groups are known to participate in various biochemical reactions . They can act as chelating agents, forming complexes with metal ions, and can also participate in condensation reactions with ketones or aldehydes .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNNWNFBWMPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzyl)thio]-N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3807894.png)

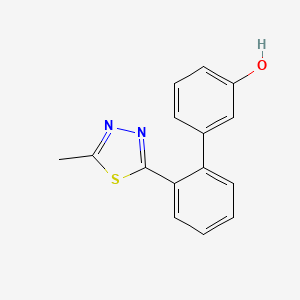
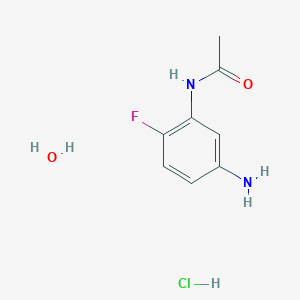
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B3807909.png)
![(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate](/img/structure/B3807914.png)
![2-{1-cyclopentyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3807922.png)
![6-(4-morpholinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3807939.png)
![1-[5-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B3807946.png)
![5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3807949.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3807950.png)
